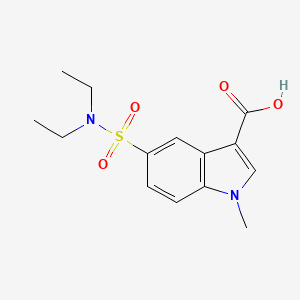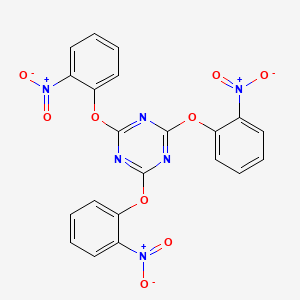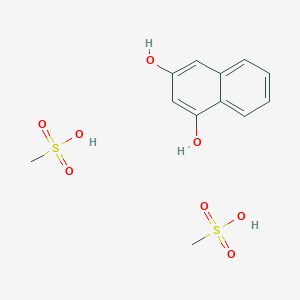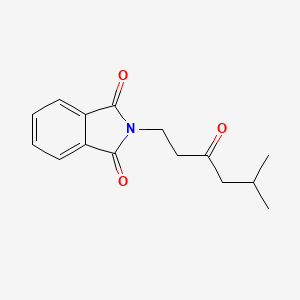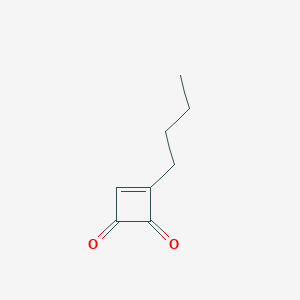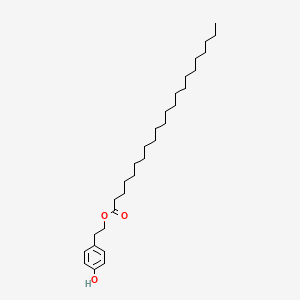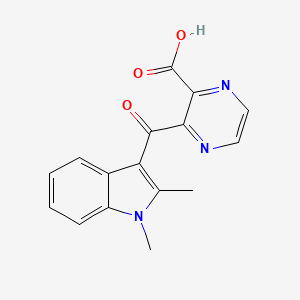
2,4(1H,3H)-Pyrimidinedione, 1-octyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 1-octyl- is a derivative of pyrimidinedione, a heterocyclic compound containing nitrogen atoms in its ring structure This compound is characterized by the presence of an octyl group attached to the nitrogen atom at the 1-position of the pyrimidinedione ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-octyl- typically involves the reaction of pyrimidinedione with an octylating agent under basic conditions. One common method is the alkylation of pyrimidinedione using octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 2,4(1H,3H)-Pyrimidinedione, 1-octyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions: 2,4(1H,3H)-Pyrimidinedione, 1-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidinedione ring to dihydropyrimidine derivatives.
Substitution: The octyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: N-oxides of 2,4(1H,3H)-Pyrimidinedione, 1-octyl-.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidinedione derivatives.
科学研究应用
2,4(1H,3H)-Pyrimidinedione, 1-octyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-octyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
- 2,4(1H,3H)-Pyrimidinedione, 1-methyl-
- 2,4(1H,3H)-Pyrimidinedione, 1-ethyl-
- 2,4(1H,3H)-Pyrimidinedione, 1-butyl-
Comparison: 2,4(1H,3H)-Pyrimidinedione, 1-octyl- is unique due to the presence of the longer octyl chain, which can influence its lipophilicity, membrane permeability, and overall biological activity. Compared to shorter alkyl derivatives, the octyl group may enhance the compound’s ability to interact with hydrophobic regions of biological targets, potentially leading to improved efficacy in certain applications.
属性
CAS 编号 |
127566-61-4 |
|---|---|
分子式 |
C12H20N2O2 |
分子量 |
224.30 g/mol |
IUPAC 名称 |
1-octylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H20N2O2/c1-2-3-4-5-6-7-9-14-10-8-11(15)13-12(14)16/h8,10H,2-7,9H2,1H3,(H,13,15,16) |
InChI 键 |
ZWGBYCOQQBIPLB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN1C=CC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


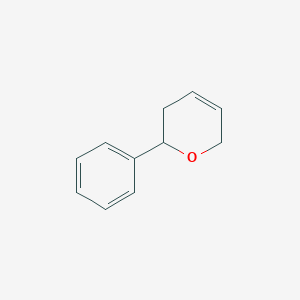
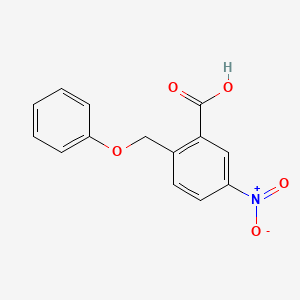
![[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14288258.png)
